molecular formula C10H10BrFO2 B13297499 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one

Cat. No.: B13297499
M. Wt: 261.09 g/mol
InChI Key: DPPVDGWPUQNKQB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10BrFO2 It is a derivative of phenylbutanone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one typically involves the bromination and fluorination of a suitable phenylbutanone precursor. One common method includes the reaction of 5-bromo-2-fluoro-4-hydroxybenzaldehyde with butanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

  • Oxidation of the hydroxyl group forms 1-(5-Bromo-2-fluoro-4-oxophenyl)butan-1-one.
  • Reduction of the carbonyl group forms 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butanol.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and hydroxyl groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10BrFO2/c1-2-3-9(13)6-4-7(11)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3

InChI Key

DPPVDGWPUQNKQB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1F)O)Br

Origin of Product

United States

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